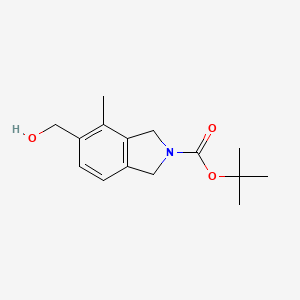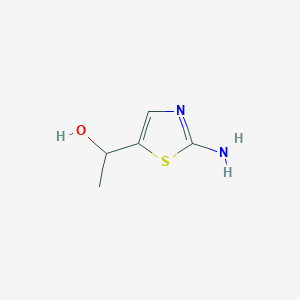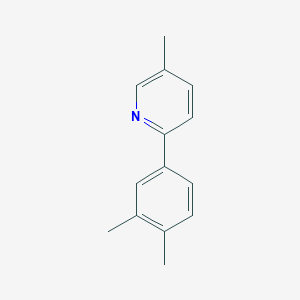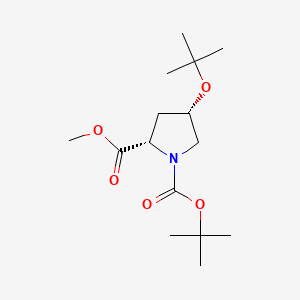![molecular formula C7H10BrN3 B13915098 3-Bromo-1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B13915098.png)
3-Bromo-1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a bromine atom at the 3-position and a methyl group at the 1-position of the pyrazolo[4,3-c]pyridine ring system. Pyrazolopyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromo-1-methylpyrazole with a suitable pyridine derivative. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base (e.g., sodium hydride) can facilitate substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions include substituted pyrazolopyridines, oxidized derivatives, and reduced analogs. These products can exhibit different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
3-Bromo-1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine has been studied for various scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-Bromo-1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with receptors, modulating their signaling pathways and affecting cellular functions . The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine
- Tert-butyl 3-bromo-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate
Uniqueness
3-Bromo-1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .
Eigenschaften
Molekularformel |
C7H10BrN3 |
|---|---|
Molekulargewicht |
216.08 g/mol |
IUPAC-Name |
3-bromo-1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C7H10BrN3/c1-11-6-2-3-9-4-5(6)7(8)10-11/h9H,2-4H2,1H3 |
InChI-Schlüssel |
LYWHWQIAEMDTGL-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(CNCC2)C(=N1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,2S,5R)-6-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B13915032.png)



![Tetrasodium;2-[[2-[bis(carboxylatomethyl)amino]-2-(4,5-dimethoxy-2-nitrophenyl)ethyl]-(carboxylatomethyl)amino]acetate](/img/structure/B13915061.png)
![5-Phenyltetrazolo[1,5-A]pyrimidin-7-Ol](/img/structure/B13915065.png)




![(13S)-17-hydroxy-13-methyl-2,8,9,10,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13915107.png)


![(2R,3R,4S,5R)-2-[2-chloro-6-[(3-methoxyphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13915130.png)
